
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid (2C5DPN) is a chlorinated derivative of nicotinic acid, which is an important component of the vitamin B3 family. It is a white powder with a molecular weight of 265.6 g/mol. 2C5DPN has a variety of uses in laboratory experiments, as it is known to possess several biochemical and physiological effects.
作用机制
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% is thought to act as an agonist of the nicotinic acid receptor (NAR). This receptor is involved in the regulation of lipid and glucose metabolism, and is thought to be involved in the regulation of gene expression. The agonistic activity of 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% is thought to be mediated by its ability to bind to the NAR and activate it, which in turn activates downstream signaling pathways that lead to the regulation of gene expression.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in lipid and glucose metabolism, as well as to regulate the expression of genes involved in the regulation of these processes. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, and to reduce the levels of LDL cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and is relatively stable under a variety of conditions. In addition, it has been shown to be effective in a variety of biological assays, including those involving the regulation of gene expression. However, it has some limitations as well. For example, it has a relatively short half-life in vivo, and it is not known to be effective in humans.
未来方向
There are several potential future directions for 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% research. One potential direction is to further study its effects on gene expression, in order to better understand its mechanism of action. Additionally, further studies could be conducted to investigate its potential use as an anti-inflammatory and antioxidant agent, as well as its potential use in the treatment of metabolic disorders such as type 2 diabetes. Furthermore, further studies could be conducted to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies could be conducted to investigate its potential use as a dietary supplement.
合成方法
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% can be synthesized in a two-step procedure. The first step involves the reaction of 3,5-dicarboxybenzaldehyde with sodium nitrite in a mixture of glacial acetic acid and water. This reaction produces 3,5-dicarboxyphenylhydrazine, which is then chlorinated in the second step with thionyl chloride in acetonitrile. The resulting product is 2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%.
科学研究应用
2-Chloro-5-(3,5-dicarboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effect of nicotinic acid on the activity of enzymes in the liver, as well as its effect on the regulation of gene expression. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for metabolic disorders such as type 2 diabetes. Furthermore, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
属性
IUPAC Name |
5-(5-carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO6/c15-11-10(14(21)22)4-9(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQIGTWYNTSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688290 |
Source


|
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-28-3 |
Source


|
| Record name | 5-(5-Carboxy-6-chloropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


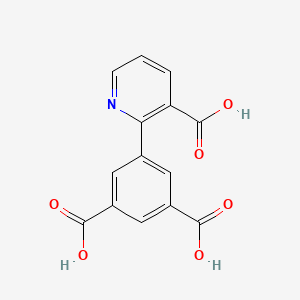


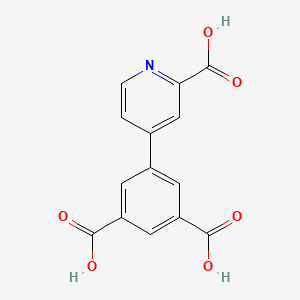




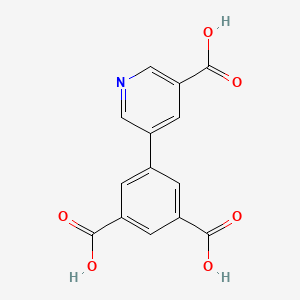
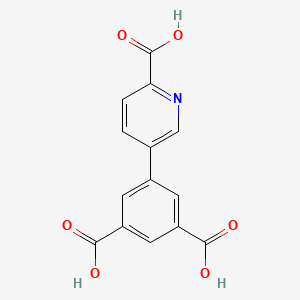
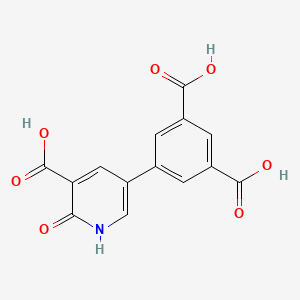
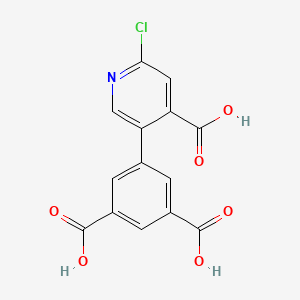
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393919.png)